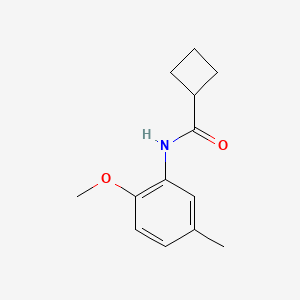
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide” is a chemical compound with the linear formula C13H17NO2 . It has a CAS Number of 903679-95-8 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 219.286 . The compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product . Buyers are responsible for confirming the product identity and/or purity .Mechanism of Action
Ocfentanil acts on the mu-opioid receptor in the central nervous system, producing analgesia, sedation, and respiratory depression. It also acts on the kappa-opioid receptor, producing analgesia and sedation. Ocfentanil has a high affinity for the mu-opioid receptor, making it a highly potent analgesic drug.
Biochemical and Physiological Effects
Ocfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. It also has effects on the cardiovascular system, including a decrease in blood pressure and heart rate. Ocfentanil has been shown to be highly effective in treating severe pain, but its use is associated with a range of side effects, including respiratory depression, nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
Ocfentanil is a highly potent drug that has been shown to be effective in treating severe pain. Its use in lab experiments allows for the study of pain pathways and the development of new analgesic drugs. However, its use is associated with a range of side effects, including respiratory depression, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of ocfentanil. One area of research is the development of new analgesic drugs based on the structure of ocfentanil. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ocfentanil, including its metabolism and elimination from the body. Additionally, ocfentanil could be studied for its potential use in treating other conditions, such as anxiety and depression. Overall, ocfentanil is a highly potent drug that has the potential to be a valuable tool in the study of pain pathways and the development of new analgesic drugs.
Synthesis Methods
Ocfentanil is synthesized by reacting 2-methoxy-5-methylphenylacetic acid with cyclobutanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, followed by reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperidine to yield ocfentanil.
Scientific Research Applications
Ocfentanil has been studied extensively for its potential use in pain management. It has been shown to be highly effective in treating severe pain, including post-operative pain, cancer pain, and chronic pain. Ocfentanil has also been studied for its potential use in anesthesia, as it has been shown to produce a rapid onset of analgesia and sedation.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-6-7-12(16-2)11(8-9)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXXQUOEVYDHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



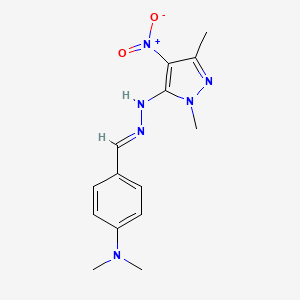
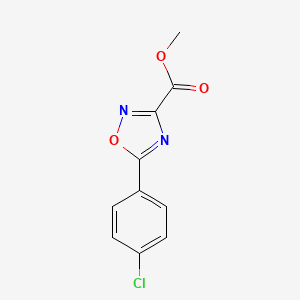
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
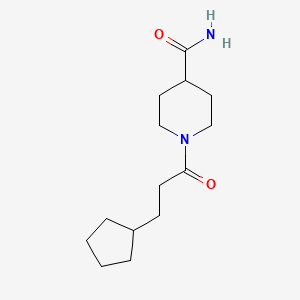

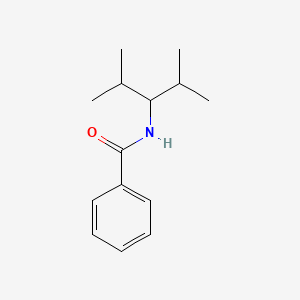
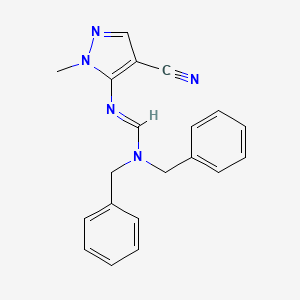
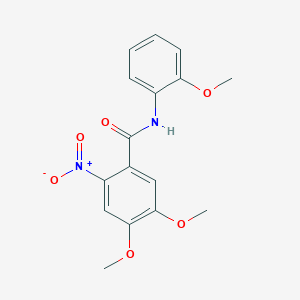
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)